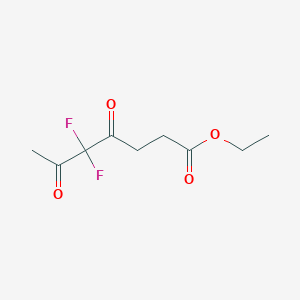

Ethyl 5,5-difluoro-4,6-dioxoheptanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5,5-difluoro-4,6-dioxoheptanoate is a chemical compound with the CAS Number: 2378507-00-5 . It has a molecular weight of 222.19 . The IUPAC name for this compound is ethyl 5,5-difluoro-4,6-dioxoheptanoate . It is typically stored at a temperature of 4 degrees Celsius . The compound is usually in a liquid form .

Molecular Structure Analysis

The InChI code for Ethyl 5,5-difluoro-4,6-dioxoheptanoate is 1S/C9H12F2O4/c1-3-15-8(14)5-4-7(13)9(10,11)6(2)12/h3-5H2,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and the chemical bonds that hold the atoms together.Physical And Chemical Properties Analysis

Ethyl 5,5-difluoro-4,6-dioxoheptanoate is a liquid at room temperature . The compound is typically stored at a temperature of 4 degrees Celsius .Scientific Research Applications

Inhibitor Studies in Plant Physiology

Ethyl 5,5-difluoro-4,6-dioxoheptanoate has been explored in plant physiological studies. One such study by Meller and Gassman (1981) investigated its use as an inhibitor of 5-aminolevulinic acid (ALA) dehydratase, an enzyme involved in chlorophyll synthesis. The compound caused ALA to accumulate at the expense of chlorophyll in greening barley leaves, indicating its potential in studying chlorophyll synthesis pathways (Meller & Gassman, 1981).

Precursor to Heterocyclic Compounds

Ethyl 4,4-difluoro-4-phenoxyacetoacetate, a related compound, has been synthesized and utilized as a precursor for creating new heterocyclic compounds. This includes derivatives like 6-hydroxypyrimidine, 1,3-dihydro-1,5-benzodiazepin-2-one, and others, demonstrating its importance in synthesizing biologically active heterocycles (Solodukhin et al., 2004).

Phytotoxic Compounds Synthesis

A study by Sugiyama et al. (1967) synthesized compounds related to altenin, including ethyl 5-hydroxy-4, 6-dioxoheptanoate. These compounds, closely related to altenin, were shown to produce black spot disease in pears, indicating the potential of such compounds in understanding plant diseases and phytotoxicity (Sugiyama et al., 1967).

Chemical Reactions and Stability Studies

The reactivity and stability of difluorinated alkenoates, including compounds similar to ethyl 5,5-difluoro-4,6-dioxoheptanoate, have been extensively studied. For instance, Griffith et al. (2006) explored the reactions of difluorinated alkenoates with furan, using density functional theory (DFT) calculations. This study provides insights into the unique reactivity of fluorinated compounds in chemical synthesis (Griffith et al., 2006).

Role in Radical Reactions

Ethyl 3,3-difluoro-2-methylpropenoate, a compound with structural similarities to ethyl 5,5-difluoro-4,6-dioxoheptanoate, has been studied for its behavior in radical reactions. Bumgardner and Burgess (2000) found that it forms adducts with cyclic ethers and acetals under free radical conditions, highlighting its potential use in radical chemistry (Bumgardner & Burgess, 2000).

properties

IUPAC Name |

ethyl 5,5-difluoro-4,6-dioxoheptanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F2O4/c1-3-15-8(14)5-4-7(13)9(10,11)6(2)12/h3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSHOWOVKWSKXLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C(C(=O)C)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Fluorophenyl)[1-phenyl-6-(prop-2-enylamino)pyrazolo[4,5-e]pyrimidin-4-yl]am ine](/img/structure/B2806001.png)

![3-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methoxybenzyl)propanamide](/img/no-structure.png)

![N-(3,4-dimethoxyphenyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2806010.png)

![2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid](/img/structure/B2806011.png)

![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-fluoro-2-methylphenyl)propanoic acid](/img/structure/B2806014.png)

![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2806015.png)

![5-(butylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2806016.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2806017.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2806020.png)

![(E)-1-(4-methylbenzo[d]thiazol-2-yl)azetidin-3-yl 3-(furan-2-yl)acrylate](/img/structure/B2806021.png)

![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2806023.png)